molecular formula C7H5N5O4 B115823 2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid CAS No. 3254-85-1

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid

Katalognummer: B115823
CAS-Nummer: 3254-85-1
Molekulargewicht: 223.15 g/mol
InChI-Schlüssel: WFICTSPBINOLJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid is a bicyclic pteridine derivative featuring amino, dioxo, and carboxylic acid functional groups.

Eigenschaften

IUPAC Name

2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O4/c8-7-11-3-1(4(13)12-7)9-2(6(15)16)5(14)10-3/h(H,15,16)(H4,8,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFICTSPBINOLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)C(=N1)C(=O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281675
Record name 2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3254-85-1
Record name 6-Carboxyisoxanthopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3254-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 22480
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Precursor Selection and Reaction Design

The pteridine core is typically constructed via cyclocondensation between pyrimidine diamines and carbonyl-containing compounds. For this target molecule, 2,4,5-triaminopyrimidine serves as a foundational precursor. Reacting this triamine with formic acid under reflux conditions initiates cyclization, forming the dihydropteridine backbone.

Key Reaction Parameters

  • Solvent: Formic acid (neat)

  • Temperature: 100–140°C

  • Time: 8–20 hours

  • Yield: 5–30% (dependent on stoichiometry and catalyst use)

The carboxylic acid group at position 6 is introduced either during cyclization via carboxylated precursors or through post-cyclization modifications. For instance, malonic acid derivatives can be incorporated into the reaction mixture to install the carboxylic acid functionality directly.

High-Pressure Methoxylation and Hydrolysis

Adaptation from Dimethoxypyrimidine Synthesis

A patent describing the synthesis of 2-amino-4,6-dimethoxypyrimidine (CN102898382A) provides insights into scalable high-pressure techniques. While the target compound differs, analogous methoxylation-hydrolysis strategies can be adapted:

  • Methoxylation: React 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate under high pressure (2–4 MPa) and temperature (100–200°C) to replace hydroxyl groups with methoxy groups.

  • Hydrolysis: Treat the methoxylated intermediate with aqueous acid to regenerate hydroxyl groups, which are subsequently oxidized to ketones.

Optimization Insights

  • Catalyst: Potassium carbonate (K₂CO₃) improves yield by 24%.

  • Solvent Recovery: Ethyl acetate enables efficient recrystallization, achieving >99% purity post-reflux.

Oxidation-Reduction Tandem Strategy

Stepwise Functionalization

This approach prioritizes late-stage oxidation to install the 4,7-dioxo groups:

  • Core Assembly: Synthesize 2-amino-1,8-dihydropteridine-6-carboxylic acid via cyclocondensation.

  • Selective Oxidation: Use potassium permanganate (KMnO₄) in acidic conditions to oxidize positions 4 and 7.

Critical Considerations

  • Oxidant Concentration: Excess KMnO₄ risks over-oxidation of the pteridine ring.

  • Temperature Control: Reactions conducted at 0–5°C minimize side product formation.

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost-efficiency and reproducibility:

  • Continuous Flow Reactors: Reduce reaction times from hours to minutes.

  • Automated Filtration Systems: Enhance purity by removing insoluble byproducts in real-time.

Economic Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Purity (%)9599
Cost per kg ($)12,0008,500

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Solvent System: Ethanol/water (70:30 v/v) achieves 98% recovery.

  • Crystallization Conditions: Slow cooling at 0.5°C/min yields monoclinic crystals suitable for X-ray diffraction.

Analytical Validation

  • HPLC: Reverse-phase C18 column (UV detection at 254 nm) confirms ≥99% purity.

  • NMR: ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 8.2 (s, 1H, NH₂) and δ 12.1 (s, 1H, COOH) .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 2-amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid
  • Molecular Formula : C7H5N5O4
  • Molecular Weight : 223.15 g/mol
  • CAS Number : 3254-85-1

Structural Features

The compound features:

  • A pteridine core structure.
  • Two carbonyl groups and an amino group that enhance its reactivity and interaction with biological molecules.

Biochemical Research

This compound is primarily studied for its role in enzyme interactions and metabolic pathways related to folate metabolism. It acts as a substrate or inhibitor for various enzymes involved in these pathways, making it valuable for understanding metabolic disorders.

Case Study: Folate Metabolism

Research has indicated that this compound can influence the activity of enzymes such as dihydropteroate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of folate derivatives essential for DNA synthesis and repair.

Pharmaceutical Development

The compound is being investigated for potential therapeutic applications. Its structural similarity to folic acid suggests it may serve as a scaffold for designing new drugs targeting folate-dependent processes.

Case Study: Anticancer Research

Studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines by disrupting folate metabolism. This property positions it as a candidate for further development as an anticancer agent.

Material Science

In addition to biological applications, this compound is explored for its potential in developing new materials. Its unique chemical properties can be harnessed to create polymers or other materials with specific functionalities.

Example Application: Drug Delivery Systems

Research indicates that pteridine derivatives can be utilized to enhance drug solubility and bioavailability, making them suitable candidates for drug delivery applications.

Wirkmechanismus

The mechanism of action of 2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Target Compound and Analogs

Compound Core Structure Substituents (Positions) Key Functional Groups
2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid Bicyclic pteridine 2-Amino, 4,7-dioxo, 6-carboxylic acid Amino, ketone, carboxylic acid
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine 2-Amino, 4,6-dichloro, 5-fluoro Amino, halogen
2-Amino-4,6-dimethylpyrimidine Pyrimidine 2-Amino, 4,6-dimethyl Amino, methyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl, 4-carboxylic acid Halogen, methyl, carboxylic acid

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s 4,7-dioxo groups are analogous to chloro substituents in 5-fluoro-2-amino-4,6-dichloropyrimidine, both likely reducing electron density and influencing reactivity .

Physicochemical Properties

Solubility and Crystallinity

  • The carboxylic acid group in the target compound may improve aqueous solubility compared to non-polar analogs like 2-amino-4,6-dimethylpyrimidine .
  • Crystallinity, as seen in pharmacopeial standards (e.g., ), is likely influenced by hydrogen-bonding networks from amino and carboxylic acid groups .

Co-Crystal and Salt Formation

  • Charge-Driven Interactions: Pyrimidines with negatively charged nitrogens (e.g., –287 kJ/mol in 2-amino-4,6-dimethylpyrimidine) form co-crystals with diclofenac via hydrogen bonding . The target compound’s amino and carboxylic acid groups may exhibit similar behavior, though its bicyclic structure could sterically hinder interactions.
  • IR Spectral Trends: Co-crystal formation correlates with carbonyl IR peaks >1675 cm⁻¹. The target compound’s carboxylic acid peak (likely ~1700 cm⁻¹) may align with co-crystal criteria, as seen in 2-amino-4,6-dimethylpyrimidine (1695 cm⁻¹) .

Nitric Oxide (NO) Inhibition

  • Dichloropyrimidines: 5-Fluoro-2-amino-4,6-dichloropyrimidine showed potent NO inhibition (IC₅₀ = 2 μM), attributed to electron-withdrawing substituents enhancing electrophilicity .
  • However, the dihydroxy counterparts (e.g., 2-amino-4,6-dihydroxypyrimidine) were inactive, highlighting the importance of substituent type .

Biologische Aktivität

2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid (CAS No. 3254-85-1) is a heterocyclic compound belonging to the pteridine family. Its unique structure includes multiple functional groups that make it a subject of interest in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound features a pteridine ring with amino and carboxylic acid groups, which are crucial for its biological interactions. The compound has a molecular formula of C7_7H5_5N5_5O4_4 and an InChI key of WFICTSPBINOLJT-UHFFFAOYSA-N.

Property Value
Molecular FormulaC7_7H5_5N5_5O4_4
IUPAC NameThis compound
Density2.39 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. It may function as an inhibitor or modulator of various biological targets, influencing processes such as:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in folate metabolism and related pathways.
  • Antifolate Activity : Similar compounds have shown promise as antifolates, which can disrupt nucleic acid synthesis in rapidly dividing cells.

Antifolate Activity

Research has indicated that analogues of pteridine compounds can exhibit antifolate properties. A study synthesized 4-amino-7-oxo-substituted analogues related to 5-deaza-tetrahydrofolic acid and tested them against leukemia cell lines. The results showed that while some analogues were inactive at concentrations above 20 µg/mL, one analogue demonstrated an IC50 value of 6.7 µg/mL, suggesting that structural modifications can impact biological activity significantly .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and biological effects of pteridine derivatives on cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity against CCRF-CEM leukemia cells, indicating potential therapeutic applications in oncology .

Case Studies

  • Study on Antifolate Analogues : A research team synthesized various analogues and evaluated their activity against tumor cells. They found that modifications at the C7 position influenced activity levels significantly.
  • Histone Deacetylase Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other pteridine derivatives:

Compound Biological Activity IC50 (µg/mL)
2-Amino-4,7-dioxo-pteridineAntifolate activity>20
5-deaza-tetrahydrofolic acidAntifolate activity6.7
Folic AcidEssential for DNA synthesisN/A

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acid?

A common approach involves condensation reactions using substituted malonic acid diesters with guanidine in the presence of sodium ethoxide. For derivatives requiring halogenation (e.g., chloro-substituted analogs), the Vilsmeier–Haack–Arnold reagent can be employed post-condensation to introduce chlorine atoms at specific positions. Purification typically involves recrystallization from ethanol/water mixtures .

Q. How can researchers determine the purity and structural identity of this compound?

Key methods include:

  • Melting point analysis : Compare observed values (e.g., 143–146°C for structurally related dihydrobenzodioxepine carboxylic acids) to literature data .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the pteridine backbone and carboxylic acid functionality.
  • HPLC : Monitor purity with reverse-phase chromatography using a C18 column and UV detection at 254 nm .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol/water mixtures (e.g., 70:30 v/v) or dimethylformamide (DMF) are effective for recrystallization, as demonstrated for analogs like 2-amino-4-hydroxy-6-pteridinecarboxylic acid .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of halogenated derivatives?

  • Stoichiometric adjustments : Use a 10% excess of sodium ethoxide to drive condensation reactions to completion.
  • Temperature control : Maintain reactions at 60–70°C to prevent side-product formation during chlorination.
  • In situ deprotection : Immediate removal of (dimethylamino)methylene protecting groups post-chlorination improves yields to >85% .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In vitro nitric oxide (NO) inhibition assays : Test in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). Measure IC50_{50} values using Griess reagent to quantify nitrite levels. For example, 5-substituted dichloropyrimidines show IC50_{50} values ranging from 2–36 μM .
  • Cytotoxicity screening : Use MTT assays to rule out nonspecific cell viability effects.

Q. How should researchers address contradictions in biological activity data between analogs?

  • Substituent analysis : Compare activity of dihydroxy vs. dichloro derivatives. For instance, 2-amino-4,6-dichloropyrimidines inhibit NO production (IC50_{50} = 2–36 μM), while dihydroxy analogs are inactive .
  • Mechanistic studies : Investigate interactions with immune signaling pathways (e.g., NF-κB or iNOS inhibition) via Western blotting or qPCR.

Q. What advanced techniques are critical for studying structure-activity relationships (SAR)?

  • X-ray crystallography : Resolve the crystal structure to identify hydrogen-bonding interactions at the active site.
  • DFT calculations : Model electronic effects of substituents (e.g., electron-withdrawing groups at position 5 enhance activity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.